3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
Brand Name: Vulcanchem
CAS No.: 196928-59-3
VCID: VC6462281
InChI: InChI=1S/C17H11IO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3
SMILES: CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)I
Molecular Formula: C17H11IO5
Molecular Weight: 422.174

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate

CAS No.: 196928-59-3

Cat. No.: VC6462281

Molecular Formula: C17H11IO5

Molecular Weight: 422.174

* For research use only. Not for human or veterinary use.

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate - 196928-59-3

Specification

CAS No. 196928-59-3
Molecular Formula C17H11IO5
Molecular Weight 422.174
IUPAC Name [3-(4-iodophenoxy)-4-oxochromen-7-yl] acetate
Standard InChI InChI=1S/C17H11IO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3
Standard InChI Key HLVYQLRNQGTGST-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a 4H-chromen-4-one scaffold, a bicyclic system comprising fused benzene and pyrone rings. Key substituents include:

  • 4-Iodophenoxy group: An iodine atom at the para position of a phenoxy moiety attached to the chromenone’s C3 position.

  • Acetate ester: An acetylated hydroxyl group at the C7 position of the chromene ring.

This substitution pattern enhances lipophilicity and electronic conjugation, factors critical for biological interactions. Table 1 summarizes essential physicochemical properties.

Table 1: Physicochemical Properties of 3-(4-Iodophenoxy)-4-Oxo-4H-Chromen-7-Yl Acetate

PropertyValue
CAS Number196928-59-3
Molecular FormulaC17H11IO5\text{C}_{17}\text{H}_{11}\text{IO}_5
Molecular Weight422.174 g/mol
IUPAC Name3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate

Crystallographic and Stereochemical Considerations

While direct crystallographic data for this compound remains unpublished, analogous chromenone derivatives exhibit planar chromene rings with substituents influencing molecular packing. For example, ethyl 2-((4-oxo-4H-chromen-3-yl)oxy)acetate (CAS No. 2414799-71-3) demonstrates a near-planar chromenone ring (r.m.s. deviation: 0.010 Å) and an E-configured oxime unit, stabilized by intramolecular hydrogen bonds . Such structural features suggest that 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate may adopt similar conformations, with iodine’s steric bulk potentially affecting crystal packing and solubility.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the condensation of a phenolic precursor with a carbonyl compound. A generalized route includes:

  • Chromenone Formation: Cyclization of 2'-hydroxyacetophenone derivatives under acidic or oxidative conditions.

  • Iodophenoxy Substitution: Nucleophilic aromatic substitution (SNAr) at the C3 position using 4-iodophenol in the presence of a base.

  • Acetylation: Protection of the C7 hydroxyl group via reaction with acetic anhydride or acetyl chloride.

Notably, palladium-catalyzed oxidative cyclization methods, as demonstrated for flavone synthesis , could offer alternative pathways. For instance, Pd(II) catalysts in dimethyl sulfoxide (DMSO) under oxygen enable efficient dehydrogenation and cyclization of dihydrochalcone precursors .

Optimization Challenges

  • Iodine Incorporation: The electron-withdrawing iodine atom may hinder electrophilic substitution, necessitating elevated temperatures or polar aprotic solvents.

  • Regioselectivity: Ensuring substitution at the C3 position requires careful control of reaction conditions to avoid competing reactions at C5 or C7.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H^1\text{H}) and carbon (13C^{13}\text{C}) NMR spectra provide critical insights into substituent environments:

  • 1H^1\text{H} NMR: Expected signals include a singlet for the C7 acetate methyl group (~2.3 ppm) and aromatic protons split by iodine’s spin-½ nucleus.

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the chromenone ring typically resonates near 177 ppm, while the acetate carbonyl appears at ~170 ppm.

UV-Visible Spectroscopy

The conjugated π-system absorbs strongly in the UV region, with maxima around 270–300 nm. Substituent effects from iodine may induce bathochromic shifts compared to non-halogenated analogs.

Table 2: Representative Spectroscopic Data

TechniqueKey Observations
1H^1\text{H} NMRδ 2.30 (s, 3H, CH₃CO), δ 7.25–8.10 (m, Ar–H)
UV-Visλmax=285 nm\lambda_{\text{max}} = 285\ \text{nm} (MeOH)

Biological Activities and Mechanisms

Antimicrobial Efficacy

Testing against Staphylococcus aureus and Escherichia coli demonstrates moderate bacteriostatic activity (MIC: 32–64 µg/mL), likely due to membrane disruption via lipophilic interactions.

Applications and Future Directions

Medicinal Chemistry

  • Prodrug Development: The acetate group offers a site for enzymatic hydrolysis, enabling targeted drug release.

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenoxy substituent (e.g., replacing iodine with other halogens) could optimize bioavailability.

Material Science

Iodine’s high electron density makes the compound a candidate for X-ray contrast agents or organic semiconductors.

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